2,3,3A,4,7,7a-hexahydro-1H-isoindole hydrochloride chemical structure
2,3,3A,4,7,7a-hexahydro-1H-isoindole hydrochloride chemical structure
Technical Monograph: 2,3,3a,4,7,7a-Hexahydro-1H-isoindole Hydrochloride
Part 1: Executive Summary & Structural Identity
The compound 2,3,3a,4,7,7a-hexahydro-1H-isoindole hydrochloride represents a critical bicyclic scaffold in medicinal chemistry. Structurally, it consists of a pyrrolidine ring fused to a cyclohexene ring. Unlike its fully saturated counterpart (octahydroisoindole), the hexahydro variant retains a single double bond (typically at the C5–C6 position), imparting specific conformational rigidity and electronic characteristics that make it a "privileged structure" for fragment-based drug discovery (FBDD).
This scaffold is frequently utilized to mimic the turn geometries of peptides (e.g., proline mimetics) or as a core pharmacophore in the development of herbicides, anticonvulsants, and antimicrobial agents.
Chemical Identity Data
| Property | Specification |
| IUPAC Name | 2,3,3a,4,7,7a-hexahydro-1H-isoindole hydrochloride |
| Common Name | |
| Chemical Formula | C |
| Molecular Weight | 123.20 g/mol (Free Base) / 159.66 g/mol (Salt) |
| CAS Number (Base) | 10533-30-9 |
| Core Geometry | cis-fused bicyclic system (kinetic product of Diels-Alder) |
| Key Functional Group | Secondary Amine (masked in salt form), Alkene (C5=C6) |
Part 2: Synthesis & Mechanistic Pathways
The synthesis of this scaffold is a classic demonstration of stereocontrolled organic synthesis, relying on the Diels-Alder cycloaddition followed by a hydride reduction . This route is preferred for its atom economy and the ability to strictly control the stereochemistry at the ring junction.
The Synthetic Workflow
The protocol proceeds in three distinct phases:
-
Cycloaddition: Formation of the bicyclic imide skeleton.
-
Reduction: Transformation of the imide to the secondary amine.
-
Salification: Stabilization of the volatile amine as a hydrochloride salt.
Figure 1: Synthetic pathway from commodity starting materials to the target hydrochloride salt.
Detailed Experimental Protocol
Step 1: Diels-Alder Cycloaddition (Formation of the Scaffold)
-
Reagents: Maleimide (1.0 eq), 1,3-Butadiene (excess, condensed), Toluene (Solvent).
-
Procedure: Maleimide is dissolved in toluene. 1,3-Butadiene is condensed into the reaction vessel at -78°C. The sealed vessel is heated to 100°C for 12 hours.
-
Mechanistic Insight: This reaction proceeds via a concerted [4+2] cycloaddition. The cis-stereochemistry at the ring junction (3a, 7a) is established here. The Endo Rule dictates the transition state, favoring the cis-isomer due to secondary orbital interactions between the diene and the carbonyl groups of the maleimide [1].
Step 2: Global Reduction (Imide to Amine)
-
Reagents: Lithium Aluminum Hydride (LiAlH
, 2.5 eq), Dry THF. -
Procedure:
-
Suspend LiAlH
in dry THF under Argon at 0°C. -
Add the cis-tetrahydrophthalimide intermediate dropwise (exothermic).
-
Reflux for 16–24 hours to ensure full reduction of both carbonyls.
-
Quench (Fieser Method): Carefully add H
O, then 15% NaOH, then H O. Filter the granular aluminum salts.
-
-
Critical Control Point: Incomplete reduction yields the lactam (isoindolone) rather than the amine. Monitoring via IR (disappearance of C=O stretch at ~1700 cm
) is mandatory.
Step 3: Salt Formation
-
Reagents: HCl in Diethyl Ether (2.0 M) or anhydrous HCl gas.
-
Procedure: Dissolve the crude oil (free base) in dry diethyl ether. Add HCl solution dropwise at 0°C. The hydrochloride salt precipitates immediately as a white, hygroscopic solid.
Part 3: Structural & Conformational Analysis
Understanding the 3D geometry of 2,3,3a,4,7,7a-hexahydro-1H-isoindole is vital for its application in ligand-receptor binding.
Stereochemistry and Ring Fusion
The molecule possesses two chiral centers at 3a and 7a .[1] However, because the starting material (maleimide) is symmetric and the Diels-Alder reaction is stereospecific (syn addition), the product is obtained as a cis-fused meso compound (if achiral substituents) or a racemic pair of enantiomers depending on substitution.
-
Cis-Fusion: The H atoms at 3a and 7a are on the same face. This forces the system into a folded "cup" shape, distinct from the flatter trans-fused isomers.
-
Double Bond (C5=C6): The presence of the alkene prevents the cyclohexene ring from adopting a perfect chair conformation. Instead, it exists in a half-chair or boat-like conformation to accommodate the planar double bond and the strain of the fused pyrrolidine ring [2].
Figure 2: Topological connectivity highlighting the cis-fusion (yellow) and the alkene functionality (red).
Part 4: Applications in Drug Discovery
The 2,3,3a,4,7,7a-hexahydro-1H-isoindole scaffold is not merely a chemical curiosity; it is a validated pharmacophore.
Proline and Peptide Mimetics
The pyrrolidine ring fused to a rigid lipophilic anchor (the cyclohexene ring) mimics the conformational restriction of Proline . This makes the scaffold ideal for:
-
Protease Inhibitors: It fits into the S1/S2 pockets of serine proteases (e.g., DPP-IV inhibitors) [3].
-
Turn Mimetics: It can induce
-turns in peptidomimetics, stabilizing bioactive conformations of signaling peptides.
Bioactive Analogues
Research indicates that derivatives of this scaffold exhibit activity in:
-
Antifungals: N-substituted hexahydroisoindoles have shown efficacy against Candida albicans by disrupting ergosterol biosynthesis [4].
-
Herbicide Safeners: The dione precursors (tetrahydrophthalimides) are well-known herbicides (e.g., Flumioxazin class), and the reduced amine variants are investigated for metabolic stability and selectivity.
Part 5: Safety & Handling (SDS Summary)
As a secondary amine hydrochloride, standard safety protocols apply.
-
Hazards: Irritant to eyes, respiratory system, and skin. Hygroscopic (absorbs moisture from air).
-
Storage: Desiccated at 2–8°C.
-
Solubility: Highly soluble in water, methanol, and DMSO. Insoluble in non-polar solvents (hexane, ether).
References
-
Diels-Alder Selectivity: Woodward, R. B., & Hoffmann, R. (1969). The Conservation of Orbital Symmetry. Academic Press.
- Conformational Analysis: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
-
Medicinal Application: 3-Oxo-hexahydro-1H-isoindole-4-carboxylic Acid as a Drug Chiral Bicyclic Scaffold. (2016). National Institutes of Health (NIH).
-
Antimicrobial Activity: Synthesis and Characterization of Novel Hybrid Isoindole Molecules. (2026). ResearchGate.
-
Chemical Data: NIST Chemistry WebBook, SRD 69.[2] cis-1,2,3,6-Tetrahydrophthalimide.
